2-甲基丙-2-烯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

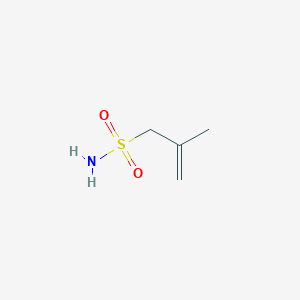

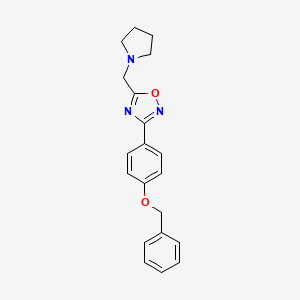

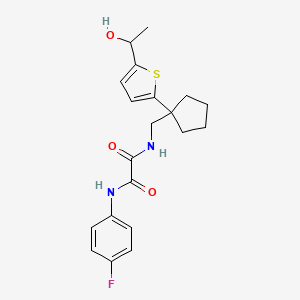

2-Methylprop-2-ene-1-sulfonamide is a chemical compound with the molecular formula C4H9NO2S and a molecular weight of 135.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Methylprop-2-ene-1-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .科学研究应用

Preparative Silylation

2-Methylprop-2-ene-1-sulfonamide is used in the synthesis of silyl sulfinates, which are valuable reagents in preparative silylation . This process is essential for protecting hydroxyl groups in organic molecules during synthesis, making it a fundamental technique in pharmaceutical and chemical research.

GC-Derivatization of Polyols and Carbohydrates

The compound is also utilized in gas chromatography (GC) derivatization reactions . By converting polyols and carbohydrates into their silylated derivatives, they become volatile enough for GC analysis, facilitating the qualitative and quantitative analysis of these compounds in complex mixtures.

Sila-ene Reactions

Sila-ene reactions involving 2-Methylprop-2-ene-1-sulfonamide lead to the formation of various silyl sulfinates . These reactions are catalyzed by copper triflate and are significant for the synthesis of silyl-protected intermediates in organic synthesis.

Synthesis of Silyl Sulfinates

The compound is a precursor for the synthesis of different silyl sulfinates, such as trimethylsilyl, triethylsilyl, and tert-butyldimethylsilyl sulfinates . These sulfinates are crucial for subsequent chemical transformations in synthetic chemistry.

Analysis of Nonvolatile Polyhydroxy Compounds

Trimethylsilyl 2-methylprop-2-ene-1-sulfinate, derived from 2-Methylprop-2-ene-1-sulfonamide, is used in the analysis of nonvolatile polyhydroxy compounds . This application is particularly important in the food and beverage industry for the analysis of sugars and other polyhydroxy ingredients.

Silylation of Hydroxy Carboxylic Acids

The silylation of hydroxy carboxylic acids is another application where 2-Methylprop-2-ene-1-sulfonamide plays a role . This process is used to increase the volatility of these acids for GC analysis, which is vital for the characterization of complex organic mixtures.

作用机制

Target of Action

It’s known that sulfonamides generally target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .

Mode of Action

2-Methylprop-2-ene-1-sulfonamide, like other sulfonamides, likely acts as a competitive inhibitor of the enzyme dihydropteroate synthase. This inhibition prevents the production of dihydrofolic acid, a precursor to folic acid . The compound’s alkene group may also undergo electrophilic addition reactions .

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the synthesis of folic acid, affecting the folate pathway. This disruption can inhibit bacterial growth and replication, as folic acid is necessary for the synthesis of nucleic acids and amino acids .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in body fluids and tissues . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 2-Methylprop-2-ene-1-sulfonamide is likely the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This can lead to the effective treatment of bacterial infections.

属性

IUPAC Name |

2-methylprop-2-ene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZZDMCHRRNYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylprop-2-ene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2897954.png)

![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)

![1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2897973.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2897974.png)

![1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2897975.png)